![molecular formula C20H17N5O B2723649 1-(4-(7-甲基咪唑[1,2-a]嘧啶-2-基)苯基)-3-苯基脲 CAS No. 923157-58-8](/img/structure/B2723649.png)

1-(4-(7-甲基咪唑[1,2-a]嘧啶-2-基)苯基)-3-苯基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

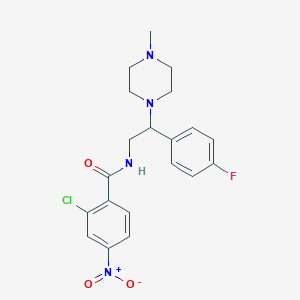

The compound “1-(4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylurea” belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum of a similar compound was reported with specific chemical shifts .Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various analytical techniques. For instance, the molecular weight of a similar compound, 7-Methylimidazo[1,2-a]pyridine, is 132.1625 .科学研究应用

形成和反应性

咪唑并[1,2-a]嘧啶的形成,如所讨论化合物,通常发生在特定前体参与反应的条件下,这些条件促进了环化和取代反应。这些化合物由于其独特的结构特征,已被广泛研究其反应性和在创建具有不同生物活性的衍生物方面的潜力。例如,与目标化合物密切相关的杂环胺如 PhIP,已知在特定条件下通过涉及氨基酸和糖的反应形成,突出了脂质氧化与食品加工中的美拉德反应之间的复杂平衡及其对健康的意义(Zamora & Hidalgo, 2015)。

在材料科学中的应用

1-(4-(7-甲基咪唑并[1,2-a]嘧啶-2-基)苯基)-3-苯基脲的结构基序适用于材料科学的应用,特别是在光电材料的开发中。喹唑啉和嘧啶环在共轭体系中的引入已被认为对于新型光电材料的创建是有价值的。这些化合物已被证明在有机发光二极管 (OLED) 材料的开发中至关重要,包括高效率红色磷光 OLED 和非线性光学应用材料(Lipunova 等,2018)。

生物活性

咪唑并[1,2-a]嘧啶的衍生物表现出广泛的生物活性。例如,与目标化合物在结构上相关的吡唑并[1,5-a]嘧啶,已被探索其在药物发现中的潜力,显示出广泛的药用特性,如抗癌、中枢神经系统药物、抗感染和抗炎活性。这些发现强调了该支架在为各种疾病靶点开发类药物候选物方面的多功能性(Cherukupalli 等,2017)。

药物设计中的作用机制

具有咪唑并[1,2-a]嘧啶支架的化合物,如 1-(4-(7-甲基咪唑并[1,2-a]嘧啶-2-基)苯基)-3-苯基脲,在特定生物靶标抑制剂的设计中引起了人们的兴趣。例如,恶唑烷酮类是一类在结构上可以与咪唑并[1,2-a]嘧啶相关的化合物,显示出作为抗菌剂的独特作用机制,为针对耐药菌株开发具有特定作用机制的新型药物提供了见解(Diekema & Jones, 2000)。

属性

IUPAC Name |

1-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O/c1-14-11-12-25-13-18(24-19(25)21-14)15-7-9-17(10-8-15)23-20(26)22-16-5-3-2-4-6-16/h2-13H,1H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKUKIKHQPQZKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylurea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2723567.png)

![Methyl (1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride](/img/structure/B2723568.png)

![N-(5-chloro-2-methylphenyl)-2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2723569.png)

![2-[4-(2-Hydroxyethyl)-1,4,7-triazonan-1-yl]ethan-1-ol trihydrochloride](/img/structure/B2723571.png)

![N-(1-Cyanocyclobutyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-B]pyridine-4-carboxamide](/img/structure/B2723573.png)

![3-tert-butyl-5,9-dimethyl-7H-furo[3,2-g]chromene-7-thione](/img/structure/B2723574.png)

![7-(4-bromophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2723575.png)

![4-Amino-N-[2-(dimethylamino)ethyl]-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2723576.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2723578.png)

![(4-Ethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2723582.png)

![N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2723583.png)

![N-[Cyclopropyl(oxan-3-yl)methyl]prop-2-enamide](/img/structure/B2723584.png)